molecular formula C22H13F3O5S B2553507 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637749-65-6

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2553507
CAS No.: 637749-65-6
M. Wt: 446.4
InChI Key: UZEBCHXISMXCRZ-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 637749-65-6) features a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a trifluoromethyl group at position 2, and a thiophene-2-carboxylate ester at position 6. Its molecular formula is C22H13F3O6S, with a molecular weight of 446.04 g/mol .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3O5S/c1-28-13-6-4-12(5-7-13)18-19(26)15-9-8-14(29-21(27)17-3-2-10-31-17)11-16(15)30-20(18)22(23,24)25/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBCHXISMXCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a trifluoromethyl group and a methoxyphenyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H14F3O4SC_{19}H_{14}F_3O_4S, with a molecular weight of approximately 397.37 g/mol. The presence of the trifluoromethyl group increases lipophilicity, which may enhance cellular permeability and biological activity.

The biological activity of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism involves inducing apoptosis through modulation of cellular signaling pathways.
  • Molecular Docking Studies : In silico studies have demonstrated that the trifluoromethyl group can engage in halogen bonding with specific amino acid residues in target proteins, enhancing binding affinity and biological efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity Target/Cell Line IC50 Value Notes
COX-2 InhibitionEnzymatic Assay10.4 μMModerate inhibition observed .
LOX-5 and LOX-15 InhibitionEnzymatic Assay5.4 μMSignificant anti-inflammatory potential .
CytotoxicityMCF-7 Cell Line<20 μMInduces apoptosis in cancer cells .
CytotoxicityHek293 Cell Line<25 μMNon-cancerous cell response evaluated .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory properties by inhibiting COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : Research involving derivatives of chromenone compounds indicated that they possess cytotoxic effects against breast cancer cells, supporting further exploration into their use as anticancer agents .
  • Molecular Interactions : Molecular docking studies revealed that the trifluoromethyl group enhances binding interactions with target proteins, which may explain the observed biological activities. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing potency against specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns in Chromen-4-one Derivatives

A comparative analysis of substituents and their biological/physical implications is summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-(4-methoxyphenyl), 7-(thiophene-2-carboxylate) 446.04 Cytotoxicity (unreported in evidence), enhanced lipophilicity
3-(3,4-Dimethoxyphenyl) analog 3-(3,4-dimethoxyphenyl), 7-(thiophene-2-carboxylate) 476.42 Increased steric bulk; potential for altered binding kinetics
3-(4-Chlorophenyl)-7-(4-methylbenzoate) 3-(4-chlorophenyl), 7-(4-methylbenzoate) 453.06 Improved cytotoxicity via halogen interactions
7-(Morpholine-4-carboxylate) analog 7-(morpholine-4-carboxylate) 453.06 Enhanced solubility due to polar morpholine group
Coumarin-based LC (Compound II) 4-(decyloxy)phenyl, 7-(trifluoromethyl) N/A Liquid crystalline behavior; alkyl chain modulates phase transitions

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) improve bioactivity by stabilizing charge-transfer interactions .
  • Methoxy groups enhance π-π stacking but may reduce solubility .
  • Ester vs. Amide : Thiophene-2-carboxylate esters (target compound) exhibit higher lipophilicity compared to benzamide derivatives (e.g., N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides), which show IC50 values of 3.9–15.4 µM against cancer cell lines .
Cytotoxicity
  • Benzamide Derivatives: N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrated potent activity against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values as low as 3.9 µM .
  • Thiophene-2-carboxylate Esters : While explicit cytotoxicity data for the target compound is absent in the evidence, structurally related fluorinated isoflavones (e.g., Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate) showed antiproliferative activity via HER2/EGFR inhibition .
Antioxidant Activity

Crystallographic and Computational Insights

  • SHELX Refinement : The target compound’s analogs (e.g., coumarin-based liquid crystals) were analyzed using SHELXL, revealing planar chromen-4-one cores and intermolecular C–H···O interactions critical for crystal packing .
  • Molecular Docking : Derivatives with trifluoromethyl groups showed strong binding to HER2 (3MNG) and EGFR (HERA) , validated by experimental IC50 correlations .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves a multi-step approach:

Chromene Core Formation : A Claisen-Schmidt condensation between 4-methoxyacetophenone and ethyl trifluoroacetoacetate under acidic conditions forms the 4-oxo-2-trifluoromethylchromene scaffold.

Thiophene Ester Coupling : The thiophene-2-carboxylate moiety is introduced via nucleophilic acyl substitution or esterification under reflux with catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Yield optimization depends on strict moisture control, stoichiometric ratios (1:1.2 chromene:thiophene reagent), and reaction time (12–16 hours) .

Q. How can X-ray crystallography using SHELXL be employed to resolve the molecular structure of this compound, and what crystallographic parameters are typically reported?

Answer:

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100–150 K resolves atomic positions. For triclinic systems (common for chromene derivatives), parameters include unit cell dimensions (e.g., a = 5.68 Å, b = 16.04 Å, c = 16.30 Å, α/β/γ = 68.9–88.9°) and space group P1 .
  • Refinement : SHELXL refines structures using least-squares minimization. Key metrics:
    • R1 (I > 2σ(I)): < 0.05 for high-quality data.
    • Residual electron density: < 0.5 eÅ⁻³.
    • Thermal displacement parameters (Ueq) for non-H atoms: < 0.08 Ų .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts) for this compound?

Answer:

  • NMR Analysis : Compare experimental ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with DFT-calculated shifts (B3LYP/6-311+G(d,p) basis set). Discrepancies > 0.5 ppm may indicate:
    • Solvent effects : Use IEF-PCM solvation models to adjust theoretical values.
    • Conformational flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) resolves isotopic patterns. Deviations < 2 ppm validate molecular formula .

Q. What strategies are recommended for analyzing the electronic effects of the trifluoromethyl group on the chromene-thiophene ester system using DFT calculations?

Answer:

  • Electron Density Maps : Use Gaussian09 with M06-2X/def2-TZVP to map electrostatic potential (ESP) surfaces. The CF₃ group’s electron-withdrawing effect reduces charge density on the chromene ring (ΔESP ≈ −0.15 e) .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps. CF₃ lowers LUMO energy (~1.2 eV), enhancing electrophilicity at the 4-oxo position .

Q. How can researchers resolve structural ambiguities in polymorphic or solvatomorphic forms observed in crystallographic studies?

Answer:

  • Variable-Temperature XRD : Collect data at 100 K, 200 K, and 298 K to identify temperature-dependent phase transitions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. For solvatomorphs, compare fingerprint plots to distinguish host-guest vs. disordered solvent .
  • DSC/TGA : Differential scanning calorimetry (DSC) detects melting points, while thermogravimetric analysis (TGA) identifies solvent loss events (e.g., methanolate decomposition at 120–150°C) .

Q. What methodological considerations are critical when designing bioactivity assays for this compound, based on structural analogs?

Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2, CYP450) due to the compound’s lipophilic CF₃ and methoxyphenyl groups .
  • Assay Conditions :
    • Solubility : Use DMSO stocks (<1% v/v) to avoid cytotoxicity.
    • Positive Controls : Compare with known chromene inhibitors (e.g., coumarin derivatives) .
  • Data Interpretation : Use Hill slopes (dose-response curves) to assess cooperativity. A slope >1 suggests allosteric modulation .

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